9-bromo-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazinane]-2'-thione
Description
This compound features a spirocyclic architecture combining a pyrazolo[1,5-c][1,3]benzoxazine core with a 1,3-thiazinane ring. The bromine substituent at position 9 and the phenyl group at position 2 contribute to its steric and electronic properties.
Properties
Molecular Formula |
C19H16BrN3OS2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
9-bromo-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazinane]-2'-thione |
InChI |
InChI=1S/C19H16BrN3OS2/c20-13-6-7-17-14(10-13)16-11-15(12-4-2-1-3-5-12)22-23(16)19(24-17)8-9-26-18(25)21-19/h1-7,10,16H,8-9,11H2,(H,21,25) |
InChI Key |
ZUFRAGCJQDPYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)NC12N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-c][1,3]benzoxazine core, followed by the introduction of the thiazinane and bromine functionalities. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or thione groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents and Rings
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations:
Core Modifications: Replacement of the thiazinane-thione ring with piperidine () or cyclohexane () reduces sulfur-related reactivity and alters ring strain. The benzodioxole substituent in introduces additional oxygen atoms, enhancing polarity and solubility in polar solvents .
Halogen Substituents :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) may increase lipophilicity and influence π-stacking interactions in biological targets. ’s chloro-analogue shows reduced steric hindrance, which could favor binding in constrained active sites .
Aromatic Substitutions :
- 4-Fluorophenyl () and 4-methylphenyl () groups modulate electronic effects. Fluorine’s electron-withdrawing nature may enhance metabolic stability, while methyl groups increase hydrophobicity .
Functional Group Variations
- Thione vs. Sulfonamide: describes a derivative with a methanesulfonyl group instead of thione.
- Spirocyclic Thiazinane vs. Non-Spiro Systems: Non-spiro thiazinanes (e.g., ) lack the conformational rigidity imparted by spiro junctions, which is critical for maintaining stereochemical integrity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
